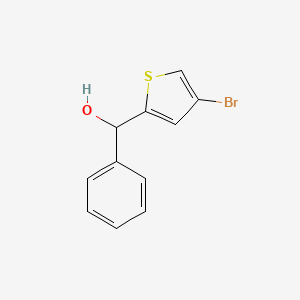

(4-Bromothiophen-2-yl)(phenyl)methanol

Description

Propriétés

Formule moléculaire |

C11H9BrOS |

|---|---|

Poids moléculaire |

269.16 g/mol |

Nom IUPAC |

(4-bromothiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C11H9BrOS/c12-9-6-10(14-7-9)11(13)8-4-2-1-3-5-8/h1-7,11,13H |

Clé InChI |

FRULBZBFZIQMHI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |

Origine du produit |

United States |

Synthetic Methodologies for 4 Bromothiophen 2 Yl Phenyl Methanol

Traditional Organometallic Approaches

Traditional methods for the formation of the pivotal carbon-carbon bond in (4-Bromothiophen-2-yl)(phenyl)methanol rely heavily on the nucleophilic addition of potent organometallic reagents to a carbonyl electrophile.

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation. libretexts.org The synthesis of this compound via this route can be accomplished in two primary ways. The most direct method involves the reaction of a pre-formed thienyl Grignard reagent with benzaldehyde (B42025). chemistryconnected.comsigmaaldrich.com

First, 2,4-dibromothiophene (B1333396) is selectively metalated with a Grignard reagent like isopropylmagnesium chloride, followed by reaction with a suitable electrophile to form 4-bromothiophene. This intermediate is then treated with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the Grignard reagent, 4-bromo-2-thienylmagnesium bromide. adichemistry.combartleby.comyoutube.com This highly nucleophilic species readily attacks the electrophilic carbonyl carbon of benzaldehyde. chemistryconnected.com A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product, this compound. Anhydrous conditions are critical, as Grignard reagents are strong bases that react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction. bartleby.comcerritos.edu

Alternatively, phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium, can be reacted with 4-bromothiophene-2-carbaldehyde. mercer.edunih.gov The choice between these two pathways often depends on the commercial availability and stability of the starting materials.

Table 1: Grignard Reagent-Mediated Synthesis

| Reactant 1 (Grignard) | Reactant 2 (Aldehyde) | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 4-Bromo-2-thienylmagnesium bromide | Benzaldehyde | THF or Diethyl Ether | Anhydrous, inert atmosphere | This compound |

Organolithium Reagent-Based Strategies

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. The synthesis can proceed via a lithium-halogen exchange or direct deprotonation (lithiation) of a suitable precursor. Starting from 2,4-dibromothiophene, treatment with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can selectively replace one of the bromine atoms with lithium, preferentially at the 2-position, to form 4-bromo-2-lithiothiophene. mdpi.com

This potent nucleophile can then be reacted with benzaldehyde to form the lithium alkoxide intermediate, which upon aqueous workup, yields this compound. mdpi.com The higher reactivity of organolithium reagents can be advantageous but also necessitates stricter control over reaction conditions, particularly temperature, to avoid side reactions.

Table 2: Organolithium Reagent-Based Synthesis

| Reactant 1 (Organolithium) | Reactant 2 (Aldehyde) | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 4-Bromo-2-lithiothiophene | Benzaldehyde | THF | Low temperature (-78 °C), inert atmosphere | This compound |

Catalytic Synthesis Protocols

Modern catalytic methods provide powerful and often more versatile routes to complex molecules, including aryl(heteroaryl)methanols. These protocols can offer improved functional group tolerance and pathways to chiral molecules.

Transition Metal-Catalyzed Coupling Reactions for Aryl(heteroaryl)methanols

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are highly effective for constructing C(sp²)-C(sp²) bonds. mdpi.com While not a direct one-step synthesis to the final alcohol, these methods can be used to assemble the core (4-bromothiophen-2-yl)phenyl structure, which can then be converted to the desired methanol (B129727).

For instance, a Suzuki cross-coupling reaction could be employed. nih.gov This would involve the palladium-catalyzed reaction of 4-bromo-2-(tributylstannyl)thiophene with a phenylboronic acid derivative or, conversely, the coupling of a 4-bromothiophene-2-boronic acid with a suitable bromobenzene derivative. nih.govresearchgate.netjcu.edu.au The choice of coupling partners would be dictated by the need to introduce the hydroxymethyl functionality either before or after the coupling step. These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgresearchgate.net

Enantioselective Approaches for Chiral Analogs

This compound possesses a chiral center at the carbinol carbon. The synthesis of specific enantiomers is of significant interest and can be achieved through enantioselective catalytic methods. lookchem.com One prominent strategy is the catalytic asymmetric addition of organometallic reagents to aldehydes. nih.gov

This can be accomplished by first converting a heteroaryl bromide into an organozinc reagent. The subsequent addition of this organozinc species to an aldehyde, in the presence of a chiral catalyst such as an amino alcohol, can yield enantioenriched aryl(heteroaryl)methanols with high enantiomeric excess (ee). nih.gov This approach avoids the use of stoichiometric chiral auxiliaries and provides direct access to optically active products. Another powerful method is the asymmetric reduction of the corresponding ketone, (4-bromothiophen-2-yl)(phenyl)methanone, using chiral catalysts or enzymes like ketoreductases, which can provide high yields and excellent enantioselectivity. nih.govresearchgate.net

Multi-Component Reactions for Thiophene (B33073) Core Formation and Derivatization

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. rsc.orgnih.gov While a direct MCR to synthesize this compound is not typical, MCRs are exceptionally useful for building the substituted thiophene core, which can then be further functionalized. nih.govnih.gov

The Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. nih.govresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov By choosing appropriate starting materials, a highly substituted 2-aminothiophene can be generated. This amino group can then be chemically transformed, for example, via a Sandmeyer reaction, to introduce the necessary bromine atom at the 4-position. Subsequent functional group interconversions would be required to install the phenylmethanol moiety at the 2-position, likely involving one of the organometallic strategies described previously. MCRs thus represent a powerful tool for rapidly generating molecular complexity and accessing diverse thiophene-based precursors. nih.govresearchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

The traditional synthesis of aryl(thiophen-2-yl)methanols often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. In contrast, modern synthetic strategies are pivoting towards greener alternatives that address these shortcomings. Key areas of improvement include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-saving technologies like microwave irradiation.

One of the primary routes to this compound is through the reaction of a Grignard reagent, derived from 2,4-dibromothiophene, with benzaldehyde, or alternatively, the reduction of the corresponding ketone, (4-Bromothiophen-2-yl)(phenyl)methanone. Both pathways offer opportunities for the incorporation of green chemistry principles.

Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for Grignard reactions, such as tetrahydrofuran (THF) and diethyl ether, are effective but pose safety and environmental hazards. Research has focused on identifying greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has emerged as a promising substitute, offering improved reaction performance and easier recycling.

Palladium-catalyzed cross-coupling reactions, another potential synthetic route, are increasingly being performed in water, a benign and abundant solvent. This approach not only reduces the reliance on volatile organic compounds but can also simplify product isolation.

Energy Efficiency and Alternative Energy Sources

Microwave-assisted synthesis has gained traction as an energy-efficient alternative to conventional heating. By directly heating the reaction mixture, microwaves can significantly reduce reaction times, often from hours to minutes, and consequently lower energy consumption. This technique has been successfully applied to various reactions involving thiophene derivatives, including Suzuki couplings, which could be adapted for the synthesis of precursors to this compound. The solvent-free, microwave-assisted coupling of thienyl boronic acids with aryl bromides exemplifies a particularly green approach, minimizing both solvent waste and energy usage. researchgate.netnih.govacs.org

Catalytic and Biocatalytic Methods

The transition from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. For the reduction of the precursor ketone, (4-Bromothiophen-2-yl)(phenyl)methanone, catalytic transfer hydrogenation represents a greener alternative to traditional metal hydride reagents. This method often employs environmentally benign hydrogen donors and can be performed under mild conditions.

Furthermore, the field of biocatalysis offers significant potential for the sustainable synthesis of chiral alcohols. While specific research on the biocatalytic production of this compound is not yet prevalent, the enzymatic reduction of similar ketones has been demonstrated, offering high enantioselectivity and operating under mild, aqueous conditions. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing the use of hazardous materials. The enzymatic degradation of thiophene-based polyesters also hints at the broader potential for biocatalytic transformations within this class of compounds. frontiersin.org

Metal-free synthetic routes are also being explored to avoid the environmental and economic costs associated with transition metal catalysts. For example, metal-free methods for the synthesis of functionalized dihydrothiophenes have been developed, showcasing the potential for innovative, more sustainable synthetic pathways. acs.org

The following table summarizes potential green synthetic approaches applicable to the synthesis of this compound, based on research into similar thiophene derivatives.

| Green Approach | Methodology | Key Advantages | Potential Application to Target Compound | Supporting Evidence |

| Greener Solvents | Use of water in Pd-catalyzed cross-coupling reactions. | Reduces VOCs, simplifies workup, non-toxic. | Synthesis of precursors via Suzuki or other cross-coupling reactions. | Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water. unito.it |

| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduced reaction times, lower energy consumption, potential for solvent-free conditions. | Could be applied to various steps, including cross-coupling or condensation reactions. | Solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids has been demonstrated. researchgate.netnih.govacs.org |

| Catalysis | Metal-free synthesis of thiophene derivatives. | Avoids use of potentially toxic and expensive heavy metals. | Development of novel, more sustainable routes to the thiophene core. | A metal-free, one-pot cascade protocol for the synthesis of functionalized dihydrothiophenes has been reported. acs.org |

| Biocatalysis | Enzymatic reduction of ketones. | High selectivity, mild reaction conditions (aqueous media, room temperature), renewable catalysts. | Enantioselective reduction of (4-Bromothiophen-2-yl)(phenyl)methanone to the target alcohol. | While not specific to this molecule, biocatalytic reduction of ketones is a well-established green method. The enzymatic degradation of thiophene polyesters suggests enzyme compatibility with the thiophene ring. frontiersin.org |

| Alternative Reagents | Eco-friendly reduction of ketones. | Avoids stoichiometric metal hydrides, utilizes safer reducing agents and conditions. | Reduction of (4-Bromothiophen-2-yl)(phenyl)methanone. | Various eco-friendly methods for ketone reduction have been developed, including catalytic transfer hydrogenation. |

Reactivity and Mechanistic Investigations of 4 Bromothiophen 2 Yl Phenyl Methanol

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic heterocycle, making it more reactive towards electrophiles than benzene (B151609). ontosight.aipharmaguideline.com The presence of a bromine atom and a phenyl(hydroxy)methyl substituent on the ring modifies this inherent reactivity, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Bromothiophene Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophene. pharmaguideline.comwikipedia.org The substitution pattern on the (4-Bromothiophen-2-yl)(phenyl)methanol ring is directed by the existing substituents. The phenyl(hydroxy)methyl group at the C2 position and the bromine atom at the C4 position guide incoming electrophiles.

Thiophene itself preferentially undergoes electrophilic substitution at the C2 and C5 positions due to the better stabilization of the cationic intermediate (the sigma complex). pharmaguideline.com In this molecule, the C2 position is already substituted. The bromine atom is a deactivating but ortho-para directing group. Therefore, it directs incoming electrophiles to its ortho positions (C3 and C5). The phenyl(hydroxy)methyl group at C2 is also ortho-para directing.

Considering these combined effects:

Position C5: This position is para to the C2 substituent and ortho to the C4-bromo substituent. It is the most activated position for electrophilic attack, as both substituents direct to this site. Reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position. wikipedia.org

Position C3: This position is ortho to both the C2 and C4 substituents. While electronically favorable, it is sterically hindered by the adjacent groups, making substitution less likely compared to the C5 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the thiophene pi-electron system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product (Predicted) |

| Bromination | Br₂, FeBr₃ | (4,5-Dibromothiophen-2-yl)(phenyl)methanol |

| Nitration | HNO₃, H₂SO₄ | (4-Bromo-5-nitrothiophen-2-yl)(phenyl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (5-Acyl-4-bromothiophen-2-yl)(phenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | (4-Bromo-5-(sulfo)thiophen-2-yl)(phenyl)methanol |

Nucleophilic Aromatic Substitution on the Bromine Atom

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups or when powerful catalysts are employed. wikipedia.orglibretexts.orglibretexts.org The bromine atom on the thiophene ring can be replaced via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly effective for bromothiophene derivatives. For instance, this compound can be coupled with various arylboronic acids to synthesize more complex biaryl structures.

Studies on analogous bromothiophene-containing imine systems have demonstrated the feasibility of selective Suzuki coupling at the bromo-substituted thiophene ring. nih.govresearchgate.net The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle involving the palladium catalyst.

Table 2: Representative Suzuki Cross-Coupling Reactions on Bromothiophene Analogs

| Bromothiophene Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (E)-N-((4-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline | 44% | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N-(4-bromophenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58% | researchgate.net |

This table presents data from structurally related compounds to illustrate the applicability of the Suzuki reaction.

Transformations Involving the Hydroxyl Group

The secondary benzylic alcohol functionality is a key site for various chemical transformations, including oxidation, reduction, and derivatization.

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, (4-bromothiophen-2-yl)(phenyl)methanone. This transformation can be achieved using a variety of common oxidizing agents. The choice of reagent allows for control over the reaction conditions, accommodating other functional groups present in the molecule.

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are standard reagents for oxidizing secondary alcohols to ketones under mild conditions.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534). It is effective at low temperatures and avoids the use of heavy metals.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient route to ketones.

Reduction: While the hydroxyl group itself is not typically reduced, the C-O bond can be cleaved under certain reductive conditions (hydrogenolysis), converting the alcohol to the corresponding methylene (B1212753) group, resulting in 4-bromo-2-benzylthiophene. This typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or using strong acid and a reducing agent.

Derivatization to Ethers, Esters, and Other Functional Groups

The hydroxyl group serves as a versatile handle for synthesizing a range of derivatives. nih.govresearchgate.net

Etherification: Ethers can be prepared via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X).

Esterification: Esters are commonly formed through reaction with carboxylic acids or their derivatives.

Fischer Esterification: This is an acid-catalyzed reaction between the alcohol and a carboxylic acid (R-COOH). The reaction is reversible and often requires removal of water to drive it to completion. researchgate.net

Acylation: A more efficient method involves reacting the alcohol with a more reactive acylating agent, such as an acid chloride (R-COCl) or an acid anhydride ((RCO)₂O), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Table 3: Potential Derivatives of the Hydroxyl Group

| Derivative Type | General Reaction | Reagents | Product Structure |

| Methyl Ether | Williamson Ether Synthesis | 1. NaH 2. CH₃I | |

| Acetate Ester | Acylation | Acetic Anhydride, Pyridine | |

| Benzoate Ester | Fischer Esterification | Benzoic Acid, H⁺ | |

| Silyl Ether | Silylation | TBDMSCl, Imidazole |

(Note: Generic product structures are described as specific images cannot be generated)

Reactivity of the Phenyl Substituent

The phenyl group in this compound can also undergo electrophilic aromatic substitution. The reactivity of the phenyl ring is influenced by the substituent attached to it, in this case, the -(CH(OH)-C₄H₂BrS) group. This group acts as a deactivating, ortho-para director due to the inductive electron-withdrawing effect of the oxygen atom.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on the phenyl ring would be expected to yield a mixture of ortho and para substituted products. The reaction rate will be slower compared to that of unsubstituted benzene. wikipedia.org Steric hindrance from the bulky thiophene moiety might favor substitution at the para position over the ortho positions.

If the alcohol is first oxidized to the ketone, the resulting -(CO-C₄H₂BrS) group becomes a strong deactivating and meta-directing group due to both inductive and resonance effects, which pull electron density out of the phenyl ring. youtube.com Subsequent electrophilic substitution on the phenyl ring of the ketone would therefore occur primarily at the meta position.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a molecule such as this compound, which possesses multiple reactive sites—namely the secondary alcohol, the phenyl group, and the bromothiophene moiety—kinetic and spectroscopic studies are indispensable tools for mapping out potential reaction pathways, identifying intermediates, and determining rate-limiting steps. While specific, detailed mechanistic studies on this compound are not extensively reported in publicly available literature, the principles of physical organic chemistry allow for a robust discussion of how such investigations would be approached. The oxidation of the secondary alcohol to the corresponding ketone, (4-bromothiophen-2-yl)(phenyl)methanone, serves as a prime example for mechanistic inquiry.

Kinetic Studies: Probing the Reaction Rate

Kinetic analysis is the cornerstone of mechanistic investigation, providing quantitative data on how the rate of a reaction is affected by changes in reactant concentrations, temperature, and catalysts. For the oxidation of this compound, a primary goal would be to determine the rate law of the reaction.

A typical approach involves systematically varying the initial concentration of the alcohol and the oxidant while keeping other conditions, such as temperature and solvent, constant. The reaction's progress can be monitored by techniques like UV-Vis spectroscopy, tracking the appearance of the conjugated ketone product, or by gas chromatography (GC) measuring the disappearance of the starting material. theijes.com

The rate law is expressed as: Rate = k[Alcohol]x[Oxidant]y

Here, 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to the alcohol and the oxidant, respectively. For many secondary alcohol oxidations, the reaction is found to be first order in both the substrate and the oxidant (x=1, y=1). researchgate.netresearchgate.net

Furthermore, studying the reaction at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), from the Arrhenius equation. These parameters provide insight into the energy profile of the reaction.

Illustrative Kinetic Data for the Oxidation of a Secondary Alcohol

The following interactive table represents hypothetical data that could be generated from a kinetic study of the oxidation of this compound.

| Experiment | Initial [Alcohol] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This table illustrates a reaction that is first order with respect to both the alcohol and the oxidant, as doubling the concentration of either reactant doubles the initial rate.

Spectroscopic Studies: Visualizing the Transformation

Spectroscopic techniques are crucial for monitoring the reaction in real-time (in situ) and for identifying transient intermediates and final products. acs.orgacs.org

UV-Visible Spectroscopy: This technique is particularly useful for reactions involving chromophores. The starting material, this compound, has a specific UV absorbance profile. As it is oxidized to the ketone, a new, more conjugated system is formed, leading to a shift in the maximum absorbance (λmax) to a longer wavelength (a bathochromic shift). researchgate.netmasterorganicchemistry.com By monitoring the change in absorbance at the λmax of the product over time, one can directly follow the reaction kinetics. theijes.com

Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR) IR spectroscopy can be used for in situ monitoring. researchgate.net The disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band of the ketone (around 1650-1700 cm⁻¹) would be clear indicators of the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for mechanistic studies. acs.orgrsc.org A time-series of ¹H NMR spectra would show the disappearance of the signal for the carbinol proton (the C-H proton of the alcohol group) and the appearance of signals corresponding to the aromatic protons of the ketone product, which would be in a different chemical environment. This allows for the simultaneous monitoring of multiple species, including potential intermediates. acs.orgrsc.org

Illustrative Spectroscopic Data for Reaction Monitoring

This table represents hypothetical UV-Vis data for the oxidation of this compound, showing the formation of the ketone product.

| Time (minutes) | Absorbance at λmax of Product |

|---|---|

| 0 | 0.010 |

| 10 | 0.250 |

| 20 | 0.450 |

| 30 | 0.610 |

| 40 | 0.730 |

| 50 | 0.820 |

| 60 | 0.880 |

This data could be plotted to generate a kinetic curve, from which the rate constant could be determined.

By combining kinetic data with spectroscopic observations, a detailed reaction mechanism can be proposed. For instance, in many chromium-based oxidations of alcohols, evidence points to the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step involving the cleavage of the α-C-H bond. asianpubs.orgorientjchem.org A significant primary kinetic isotope effect (kH/kD > 2), observed when the α-hydrogen is replaced with deuterium, would provide strong evidence for this type of mechanism. asianpubs.org The combination of these investigative techniques provides a comprehensive picture of the reaction dynamics, essential for the rational design of synthetic protocols.

Derivatization and Analog Synthesis from 4 Bromothiophen 2 Yl Phenyl Methanol

Cross-Coupling Methodologies at the Bromine Position

The bromine atom at the C4 position of the thiophene (B33073) ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks from simpler precursors.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For (4-Bromothiophen-2-yl)(phenyl)methanol, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the thiophene ring.

The reaction is tolerant of numerous functional groups, including the hydroxyl group present in the parent molecule. Typical conditions involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), in a solvent system like 1,4-dioxane, toluene, or a mixture of DME and aqueous ethanol. nih.gov The reaction proceeds by replacing the bromine atom with the organic group from the boronic acid, yielding a (4-arylthiophen-2-yl)(phenyl)methanol derivative. This methodology has been successfully applied to various bromothiophene systems, demonstrating its applicability for generating diverse libraries of compounds. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Bromothiophene Scaffold This table illustrates the variety of aryl and heteroaryl groups that can be introduced at the bromine position, based on established methods for similar bromothiophene substrates.

| Entry | Boronic Acid Partner | Catalyst / Base | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl(4-phenylthiophen-2-yl)methanol |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (4-(4-Methoxyphenyl)thiophen-2-yl)(phenyl)methanol |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (4-(3,5-Dimethylphenyl)thiophen-2-yl)(phenyl)methanol |

| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl(4-(pyridin-3-yl)thiophen-2-yl)methanol |

| 5 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl(4,3'-bithiophen-2-yl)methanol |

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction enables the introduction of an alkynyl moiety at the C4 position of this compound, providing access to compounds with extended, rigid π-systems. These structures are of interest in materials science and as precursors for further synthetic transformations.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne and the toxicity of copper. These methods often employ specific ligands or reaction conditions to facilitate the catalytic cycle.

Table 2: Examples of Sonogashira Coupling for Alkyne Introduction This table shows potential alkyne partners for coupling with this compound, based on general Sonogashira reaction protocols.

| Entry | Alkyne Partner | Catalyst System | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | Phenyl(4-(phenylethynyl)thiophen-2-yl)methanol |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / DIPA | Phenyl(4-((trimethylsilyl)ethynyl)thiophen-2-yl)methanol |

| 3 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ / CuI / TEA | (4-(4-Hydroxybut-1-yn-1-yl)thiophen-2-yl)(phenyl)methanol |

| 4 | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI / DIPA | (4-(Cyclopropylethynyl)thiophen-2-yl)(phenyl)methanol |

Beyond Suzuki and Sonogashira couplings, other methodologies can be employed to functionalize the C-Br bond.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. Negishi coupling is known for its high functional group tolerance and reactivity, allowing for the formation of C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. acs.org This makes it a valuable tool for introducing alkyl, alkenyl, or aryl groups that might be incompatible with other methods.

Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. A key advantage of the Stille coupling is the stability and commercial availability of many organostannane reagents. However, a significant drawback is the toxicity and difficulty in removing tin-containing byproducts from the reaction mixture. nih.gov

These alternative strategies expand the synthetic toolbox, allowing for the creation of a wider variety of analogs from the this compound precursor.

Functionalization of the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orglibretexts.org The existing (4-bromothiophen-2-yl)methanol (B151693) substituent on the phenyl ring acts as an ortho-, para-directing group due to the electron-donating nature of the alkyl group and the lone pairs on the hydroxyl oxygen. However, steric hindrance from this bulky group generally favors substitution at the para-position.

Common SEAr reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This is often preferred over alkylation due to the deactivating, meta-directing nature of the resulting ketone and the avoidance of polyalkylation.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. This reaction is sometimes limited by carbocation rearrangements and polyalkylation.

These modifications to the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its biological activity or material properties.

Design and Synthesis of Structurally Modified Analogs

The design of new analogs of this compound is a systematic process that leverages the reactivity of its distinct functional regions. By combining the cross-coupling methodologies at the thiophene C4-position, electrophilic substitution on the phenyl ring, and reactions at the hydroxyl group, a vast chemical space can be explored.

For instance, an analog could be synthesized by first performing a Suzuki coupling to introduce a pyridine (B92270) ring at the C4-position, followed by nitration of the phenyl ring at the para-position. The hydroxyl group could then be converted into a methyl ether via Williamson ether synthesis. This multi-step approach allows for the creation of highly complex and precisely functionalized molecules. The goal is to modulate properties such as polarity, hydrogen bonding capacity, molecular shape, and electronic distribution to achieve a desired function.

Stereoselective Synthesis of Chiral Derivatives

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance. There are two primary strategies for obtaining enantiomerically pure or enriched derivatives.

Asymmetric Synthesis: This approach creates the desired enantiomer directly. A common method is the asymmetric reduction of the corresponding prochiral ketone, (4-bromothiophen-2-yl)(phenyl)methanone. This can be achieved using:

Biocatalysts: Whole-cell microorganisms (e.g., Rhizopus arrhizus) or isolated enzymes can reduce ketones to alcohols with high enantioselectivity, often yielding the (S)-enantiomer.

Chiral Chemical Catalysts: Transition metal complexes with chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) or chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) can effect highly enantioselective hydrogenation or hydride reduction.

Kinetic Resolution: This strategy involves the separation of a racemic mixture of the alcohol. In enzymatic kinetic resolution, an enzyme (often a lipase) is used to selectively acylate one enantiomer of the racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated chromatographically. researchgate.net This method is highly effective for resolving racemic secondary alcohols. amanote.com

These stereoselective techniques are crucial for synthesizing specific chiral derivatives, enabling the study of stereochemistry-activity relationships and the development of single-enantiomer active compounds.

Advanced Structural and Stereochemical Investigations of 4 Bromothiophen 2 Yl Phenyl Methanol and Its Derivatives

Conformational Analysis and Rotational Isomerism

The conformational preferences and rotational dynamics of (4-Bromothiophen-2-yl)(phenyl)methanol are dictated by the interplay of steric and electronic effects arising from the phenyl and 4-bromothiophen-2-yl substituents. The molecule's flexibility is primarily centered around the single bonds connecting the aromatic rings to the chiral carbon.

Theoretical and experimental studies on analogous 2-substituted thiophene (B33073) systems provide valuable insights. The rotation around the C-C bond between the thiophene ring and the carbinol carbon is subject to a rotational energy barrier. Computational studies on related thiophene and furan (B31954) oligomers have shown that two planar or quasi-planar minima, a global anti conformation (torsional angle of ~180°) and a local syn conformation (torsional angle of ~0°), are typically observed. mst.edu For 2,2'-bithiophene, the rotational barrier is approximately 2 kcal mol⁻¹, while for 2,2'-bifuran, it is higher at around 4 kcal mol⁻¹. mst.edu The rotational barrier for a mixed thiophene-furan system lies in between, suggesting that the barrier for this compound would be influenced by the electronic character of both the phenyl and the brominated thiophene rings.

The presence of the bromine atom at the 4-position of the thiophene ring can influence the conformational equilibrium through electronic effects and potential intramolecular interactions. The rotational barriers in such diarylmethanol systems are often low enough to allow for the interconversion of rotamers at room temperature, but can be high enough to be studied by dynamic NMR spectroscopy at lower temperatures. nih.gov

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| 2,2'-Bithiophene | ~2 | CCSD(T)/CBS mst.edu |

| 2,2'-Bifuran | ~4 | CCSD(T)/CBS mst.edu |

| 2-(2-thienyl)furan | ~3 | CCSD(T)/CBS mst.edu |

| 2-Methylthiophene | ~0.56 (V3 barrier) | Microwave Spectroscopy mdpi.com |

Chiral Resolution Techniques and Enantiomeric Purity Assessment

This compound is a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and for their use as chiral building blocks in synthesis.

Several techniques can be employed for the chiral resolution of such alcohols. One common method involves the formation of diastereomeric derivatives by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. These diastereomers can then be separated by conventional techniques like fractional crystallization or chromatography, followed by hydrolysis to yield the pure enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both the analytical and preparative separation of enantiomers. nih.govnih.govuhplcs.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including aromatic alcohols. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The enantiomeric purity of the resolved this compound is typically assessed by determining the enantiomeric excess (ee). wikipedia.org Chiral HPLC is the preferred method for this analysis, as it allows for the direct quantification of each enantiomer. scielo.br The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Technique | Principle | Application |

|---|---|---|

| Diastereomeric Salt/Ester Formation | Conversion to diastereomers with a chiral resolving agent, separation by crystallization or chromatography, and subsequent removal of the chiral auxiliary. | Preparative scale resolution of racemic alcohols. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.govuhplcs.com | Analytical and preparative separation of enantiomers; determination of enantiomeric excess. nih.govscielo.br |

| Enzymatic Kinetic Resolution | Enzymes selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. nih.gov | Preparative scale resolution of racemic alcohols. |

Diastereoselective Synthesis of Complex Molecular Architectures

The enantiomerically pure forms of this compound and its derivatives are valuable precursors for the diastereoselective synthesis of more complex molecular architectures. The existing stereocenter in the carbinol can direct the formation of new stereocenters in subsequent reactions, leading to products with a defined relative stereochemistry.

One common strategy involves the diastereoselective addition of nucleophiles to the carbonyl group of a ketone derived from the oxidation of this compound. Alternatively, the hydroxyl group can be used as a directing group in reactions on the aromatic rings or at adjacent positions.

For example, the diastereoselective addition of organometallic reagents to thiophene aldehydes is a known method for the synthesis of chiral thiophene-containing alcohols. researchgate.net By analogy, the chiral center in a derivative of this compound could influence the facial selectivity of such additions to a nearby prochiral center. The development of such diastereoselective reactions is a key area of research in asymmetric synthesis, enabling the construction of complex molecules with multiple stereocenters. youtube.com

| Reaction Type | Substrate | Reagent | Key Feature |

|---|---|---|---|

| Nucleophilic Addition | Chiral Thiophene Aldehyde | Organometallic Reagent | The existing stereocenter directs the approach of the nucleophile, leading to a diastereomeric excess of one product. researchgate.net |

| Henry Reaction | Thiophene Carbaldehyde | Nitromethane with a Chiral Ligand | Enantioselective formation of β-nitro alcohols. researchgate.net |

| Asymmetric Transfer Hydrogenation | α-Ketoamines | Ruthenium Catalyst | Synthesis of chiral 1,2-amino alcohols. acs.org |

Investigation of Supramolecular Interactions in Crystalline States

The solid-state structure of this compound is governed by a variety of supramolecular interactions, which dictate the crystal packing and ultimately the macroscopic properties of the material. The presence of a hydroxyl group, a bromine atom, and two aromatic rings provides multiple sites for non-covalent interactions.

Hydrogen bonding involving the hydroxyl group is expected to be a primary structure-directing interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, rings, or more complex networks in the crystal lattice.

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. nih.gov In the context of crystal engineering, halogen bonds are increasingly recognized as a powerful tool for controlling molecular self-assembly. acs.orgrsc.org The bromine atom in this compound can interact with the π-systems of the aromatic rings or with the sulfur atom of a neighboring thiophene ring. Studies on other brominated thiophene derivatives have highlighted the importance of C-Br···N, C-Br···O, and C-Br···S interactions in their crystal packing. mdpi.comacs.orgulb.ac.be

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | -OH | -OH, S, π-system | Formation of primary structural motifs (chains, dimers, etc.). |

| Halogen Bonding | C-Br | S, O, π-system | Directional control of molecular assembly. acs.orgrsc.org |

| π-π Stacking | Phenyl/Thiophene Ring | Phenyl/Thiophene Ring | Stabilization of the crystal lattice through aromatic interactions. |

| C-H···π Interactions | C-H | Phenyl/Thiophene Ring | Contribution to the overall packing efficiency. |

Theoretical and Computational Studies on 4 Bromothiophen 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics. For (4-Bromothiophen-2-yl)(phenyl)methanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), reveal key aspects of its nature. nih.govresearchgate.netrroij.comrasayanjournal.co.inekb.eg

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.netnih.gov For thiophene (B33073) derivatives, these values are crucial for understanding their electronic behavior. mdpi.comnih.gov For instance, a study on a related bromothiophene compound calculated the HOMO-LUMO gap to be 3.6725 eV, indicating a reactive molecule. nih.gov

Other important electronic properties calculated via DFT include the ionization potential, electron affinity, chemical hardness (η), and electrophilicity index (ω). researchgate.netmdpi.com These descriptors help in understanding the molecule's charge transfer properties and reactivity patterns. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. rasayanjournal.co.innih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic attack.

Table 1: Representative Electronic Properties of Thiophene Derivatives Calculated by DFT Note: These are example values from related compounds to illustrate the data obtained from DFT calculations.

| Property | Calculated Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.7179 | Electron-donating ability | nih.gov |

| LUMO Energy | -3.0454 | Electron-accepting ability | nih.gov |

| Energy Gap (ΔE) | 3.6725 | Chemical reactivity, stability | nih.gov |

| Electrophilicity Index (ω) | 6.489 | Global electrophilic nature | nih.gov |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model chemical reaction pathways, providing insights into reaction mechanisms, kinetics, and thermodynamics. For the synthesis or degradation of this compound, reaction pathway modeling can identify the most energetically favorable routes. This involves locating and characterizing the transition states (TS)—the highest energy points along the reaction coordinate.

The process typically involves proposing a reaction mechanism and then using quantum chemical methods, like DFT, to calculate the potential energy surface. By identifying the structures of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, allowing for the prediction of reaction rates.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Assignment Research

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.inmdpi.comscielo.org.za By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. uncw.edu These predicted spectra are then compared with experimental data to confirm the molecular structure. mdpi.combiointerfaceresearch.com For complex molecules like this compound, where spectral assignment can be ambiguous, theoretical calculations provide a powerful tool for verification. mdpi.com

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. rroij.comrasayanjournal.co.inmdpi.com The calculated frequencies correspond to specific vibrational modes (e.g., C-H stretching, C=C bending) within the molecule. scielo.org.za These theoretical spectra, when compared with experimental FT-IR and FT-Raman spectra, help in the detailed assignment of vibrational bands. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. ekb.egjchps.commdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help to understand the electronic transitions occurring within the molecule, such as π→π* transitions, which are characteristic of conjugated systems like the phenyl and thiophene rings. ekb.eg

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Thiophene Derivative Note: This table presents example data for a similar compound to demonstrate the accuracy of computational predictions.

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Reference |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.97 (Ar-H) | 8.13 (Ar-H) | nih.gov |

| ¹³C NMR Chemical Shift (ppm) | 197.5 (C=O) | 196.7 (C=O) | nih.govnih.gov |

| IR Frequency (cm⁻¹) (C=O stretch) | 1634 | 1645 | nih.gov |

| UV-Vis λmax (nm) | 350 | 345 | rasayanjournal.co.in |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation. chemistrysteps.com

MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy (stable) conformations and the energy barriers between them. libretexts.org This information is critical for understanding how the molecule behaves in solution or in a biological environment. Conformational analysis helps to determine the most populated shapes of the molecule at a given temperature, which in turn governs its physical and chemical properties. chemistrysteps.comlibretexts.org

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups (a "push-pull" structure), often exhibit significant non-linear optical (NLO) properties. rsc.orgnih.gov These materials can alter the properties of light passing through them, which is a desirable characteristic for applications in optoelectronics, telecommunications, and optical data storage. nih.govresearchgate.net

The NLO response of a molecule is quantified by its hyperpolarizability (β). worldscientific.com DFT calculations are a primary tool for predicting the first hyperpolarizability of molecules. acs.orgnih.gov The structure of this compound, with its electron-rich thiophene and phenyl rings, suggests potential for NLO activity. The bromine atom acts as a weak electron-withdrawing group, and the hydroxyl group can have a modest electron-donating effect, creating a subtle push-pull system.

Theoretical studies on similar thiophene-based compounds have shown that structural modifications can significantly enhance NLO properties. rsc.orgworldscientific.com By calculating the static and dynamic hyperpolarizabilities, researchers can screen potential candidate molecules for NLO applications before undertaking complex synthesis and experimental characterization. nih.govresearchgate.net The HOMO-LUMO gap is also relevant here, as smaller gaps are often associated with larger hyperpolarizability values. mdpi.com

Applications of 4 Bromothiophen 2 Yl Phenyl Methanol in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of a bromine atom on the thiophene (B33073) ring of (4-Bromothiophen-2-yl)(phenyl)methanol makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds from simpler precursors.

The bromo-substituent at the 4-position of the thiophene ring can readily participate in reactions such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at this position. The general scheme for such a transformation involves the reaction of this compound with an organoboron, organotin, or alkene coupling partner in the presence of a palladium catalyst and a base.

For instance, in a typical Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid to yield a more complex diarylthiophene derivative. The resulting products, which incorporate extended π-conjugated systems, are of interest in medicinal chemistry and materials science. While direct studies initiating with this compound are not extensively documented, the reactivity of similar bromothiophene derivatives is well-established. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been successfully employed in Suzuki cross-coupling reactions to synthesize a variety of 5-arylthiophene-2-carboxylates with good to excellent yields. nih.gov This highlights the potential of the bromo-functional group in this compound to serve as a handle for molecular elaboration.

The hydroxyl group of this compound adds another dimension to its synthetic utility. This functional group can be a site for further transformations, such as esterification, etherification, or oxidation to the corresponding ketone. This dual functionality allows for a stepwise or orthogonal synthetic strategy, where the bromine and hydroxyl groups can be manipulated independently to build molecular complexity.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | Diarylthiophene derivatives |

| Stille | Organostannane | Aryl- or alkyl-substituted thiophenes |

| Heck | Alkene | Alkenyl-substituted thiophenes |

| Sonogashira | Terminal alkyne | Alkynyl-substituted thiophenes |

| Buchwald-Hartwig | Amine | Amino-substituted thiophenes |

Utilization as a Building Block in Materials Research (e.g., Polymers, AIEgen Precursors)

The unique electronic and structural features of the thiophene ring make it a privileged component in the design of functional organic materials, including conducting polymers and materials exhibiting aggregation-induced emission (AIE). numberanalytics.comrsc.org this compound serves as a promising, albeit underexplored, building block in these areas.

Thiophene-Based Polymers:

Thiophene-based polymers are a significant class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.netrsc.org The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. researchgate.netrsc.org

This compound, after suitable modification, can be envisioned as a monomer for the synthesis of novel thiophene-based polymers. For instance, the bromine atom can be converted into other functional groups suitable for polymerization, such as a boronic ester or a stannane, allowing for its participation in Suzuki or Stille polycondensation reactions. Alternatively, the hydroxyl group could be used as a handle to attach a polymerizable group, leading to polymers with pendent thiophene-phenyl-methanol moieties. The presence of the bulky phenyl and hydroxyl groups would likely influence the solubility, processability, and solid-state packing of the resulting polymers, thereby affecting their electronic properties.

Aggregation-Induced Emission (AIE) Precursors:

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. rsc.org This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. Molecules exhibiting AIE, known as AIEgens, often possess propeller-shaped structures that undergo restricted intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Thiophene-containing tetraphenylethene derivatives are a well-known class of AIEgens. rsc.org The structure of this compound, with its thiophene and phenyl rings, provides a core that could be elaborated into an AIEgen. For example, through a coupling reaction at the bromo position, two such units could be linked to a central ethene core, creating a tetraphenyl-ethene-like structure with thiophene wings. The rotational freedom of the phenyl and thiophene rings could be restricted upon aggregation, potentially leading to AIE activity.

Development of Novel Reagents and Catalysts from the Compound Framework

The structural motifs within this compound, particularly the thiophene ring and the secondary alcohol, offer opportunities for the development of novel reagents and catalysts.

Ligands for Homogeneous Catalysis:

The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group can act as donor atoms for metal coordination. This allows this compound and its derivatives to serve as ligands in coordination chemistry. The formation of metal complexes with thiophene-containing ligands has been explored, and these complexes have shown potential in various catalytic applications. researchgate.net

For instance, the compound could be deprotonated at the hydroxyl group to form an alkoxide, which, in conjunction with the thiophene sulfur, could form a bidentate ligand for a transition metal. Such metal complexes could be investigated for their catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the thiophene ring and the steric environment around the metal center, influenced by the phenyl group, could be tuned by modifying the substituents on the phenyl or thiophene rings.

Chiral Catalysts and Reagents:

The carbon atom bearing the hydroxyl and phenyl groups is a stereocenter. If this compound is resolved into its enantiomers, it can be used as a precursor for the synthesis of chiral ligands and catalysts. Chiral thiophene-based ligands have been employed in asymmetric catalysis to achieve high enantioselectivity in various reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and this compound provides a novel and potentially valuable scaffold.

Table 2: Potential Applications in Reagent and Catalyst Development

| Application Area | Key Structural Feature | Potential Role |

| Homogeneous Catalysis | Thiophene sulfur and hydroxyl oxygen | Bidentate ligand for transition metal catalysts |

| Asymmetric Catalysis | Chiral center at the carbinol carbon | Precursor for chiral ligands and catalysts |

| Organocatalysis | Hydroxyl group | Hydrogen bond donor in catalytic cycles |

Future Research Directions and Unexplored Avenues for 4 Bromothiophen 2 Yl Phenyl Methanol

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of (4-Bromothiophen-2-yl)(phenyl)methanol, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Future research should focus on developing robust flow protocols for its synthesis, potentially involving Grignard reactions or reductions of the corresponding ketone in microreactors.

Investigation of Photoredox Catalysis and Electrochemistry

Modern synthetic methods like photoredox catalysis and electrochemistry offer mild and efficient alternatives to traditional synthetic routes. Visible-light photoredox catalysis, which uses light to initiate single electron transfer processes, could be employed for various transformations of this compound. nih.govnih.gov For instance, the bromine atom on the thiophene (B33073) ring could be a handle for photoredox-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups under gentle conditions. chemrxiv.org Research in this area could explore C-H functionalization of the thiophene or phenyl rings, or coupling reactions with a wide range of partners. nih.gov

Electrochemistry provides another powerful tool for the synthesis and functionalization of thiophene derivatives. dtic.mil The electrochemical polymerization of thiophenes is a well-established method for producing conductive polymers. dtic.mil Future studies could investigate the electrochemical behavior of this compound, exploring its potential as a monomer for novel polymeric materials with tailored electronic properties. The oxidation potential of thiophene is a key parameter in such polymerizations. dtic.mil

Green Chemistry Innovations in its Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. For this compound, future research should prioritize the development of syntheses that utilize renewable starting materials, reduce waste, and employ environmentally benign solvents. One promising avenue is the use of water as a reaction medium for palladium-catalyzed C-H arylation of thiophene derivatives, which has been shown to be effective and scalable. unito.it

The exploration of alternative energy sources such as microwave and ultrasound irradiation can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. eurekaselect.com Additionally, the use of ionic liquids as recyclable catalysts and solvents presents another opportunity to enhance the sustainability of synthetic processes involving thiophene derivatives. mdpi.com Reviews of green methodologies for the synthesis of related thiophene compounds highlight the potential for microwave radiation, ultrasound, and solvent-free conditions. eurekaselect.com

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural and electronic properties of molecules. nih.govnih.gov By employing DFT calculations, researchers can gain insights into the reactivity of this compound and design novel derivatives with specific, tailored properties. nih.govnih.govresearchgate.net

Future computational studies could focus on:

Predicting Reactivity: Calculating frontier molecular orbital energies (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. nih.govrsc.org

Designing for Specific Applications: In silico screening of virtual libraries of derivatives to identify candidates with desirable electronic, optical, or biological properties. tandfonline.com

Mechanism Elucidation: Using DFT to model reaction pathways and transition states, thereby optimizing reaction conditions for higher efficiency and selectivity. rsc.org

These computational approaches can significantly reduce the experimental effort required for developing new materials and molecules by prioritizing the most promising candidates for synthesis. mdpi.com

Exploration of New Methodologies for Functionalization and Derivatization

Expanding the synthetic toolbox for modifying this compound is crucial for accessing a wider range of chemical diversity. While classical methods like Suzuki cross-coupling are well-established for functionalizing bromothiophenes, newer methodologies offer greater efficiency and broader substrate scope. nih.gov

Key areas for future exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the thiophene and phenyl rings is a highly atom-economical strategy. mdpi.comrug.nl Palladium-catalyzed direct arylation has been successfully applied to thiophene derivatives, and further development of regioselective methods is a key challenge. rsc.org

Asymmetric Synthesis: Developing catalytic asymmetric methods to access chiral derivatives of this compound is important for pharmaceutical applications. rsc.org This could involve asymmetric reduction of the corresponding ketone or enantioselective functionalization of the aromatic rings.

Late-Stage Functionalization: Introducing functional groups at a late stage in a synthetic sequence allows for the rapid generation of analogues from a common intermediate. Research into late-stage C-H functionalization of complex molecules containing the thiophene moiety is an active area. acs.orgnih.gov

The development of novel palladium-catalyzed coupling reactions and other versatile functionalization techniques will continue to be a driving force in unlocking the synthetic potential of this compound. jcu.edu.au

Q & A

Q. What are the common synthetic routes for preparing (4-bromothiophen-2-yl)(phenyl)methanol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated thiophene derivatives can react with benzaldehyde derivatives under Grignard or organometallic conditions, followed by reduction (e.g., NaBH4) to yield the alcohol. Intermediates are characterized using GC-MS (to track reaction progress, as in ) and FTIR/Raman spectroscopy (to confirm functional groups, as in ). Purity is validated via HPLC with reference standards ( ).

- Key Tools : Grignard reagents, reducing agents, GC-MS, FTIR .

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometry, HOMO-LUMO gaps, and electrostatic potentials. Exact exchange terms improve accuracy for thermochemical properties ( ). Software like Gaussian or ORCA is used to model substituent effects (e.g., bromine’s electron-withdrawing impact on the thiophene ring).

- Validation : Compare computed vibrational spectra with experimental FTIR data ( ) .

Q. What safety protocols are critical when handling brominated aromatic alcohols like this compound?

- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services ( ). For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) refines bond lengths, angles, and torsion angles. Mercury CSD ( ) visualizes packing motifs and validates hydrogen-bonding networks. For chiral centers, compare experimental data with enantiomerically pure standards (e.g., via HPLC chiral columns ).

- Case Study : Similar thiophene derivatives show bromine’s steric effects on crystal packing ( ) .

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be analyzed for this compound?

- Methodology : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, the bromothiophene proton environment may cause complex splitting patterns. Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values ( ). If inconsistencies persist, consider dynamic effects (e.g., rotational barriers) or impurities (validate via LC-MS , ) .

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?

- Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic reduction (e.g., alcohol dehydrogenases, as in ). Monitor enantiomeric excess (ee) via chiral GC or polarimetry . For scale-up, use design-of-experiments (DoE) models to optimize parameters like pH, temperature, and substrate concentration ( ) .

Q. How does the bromine substituent influence the compound’s biological activity in antimicrobial assays?

- Methodology : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC assays ( ). Compare with non-brominated analogs to isolate halogen effects. Molecular docking (e.g., AutoDock Vina ) predicts binding to target enzymes (e.g., bacterial dihydrofolate reductase). Validate via SAR studies ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.